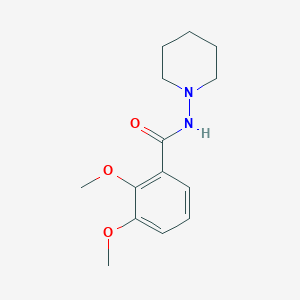
2,3-dimethoxy-N-(1-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-N-(1-piperidinyl)benzamide, commonly known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPB is a white crystalline solid that has a molecular weight of 268.35 g/mol and a melting point of 220-222 °C.
科学研究应用
DMPB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMPB has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMPB has also been studied for its potential use as an analgesic, antidepressant, and antipsychotic agent.
In pharmacology, DMPB has been shown to have a potent inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. DMPB has also been studied for its potential use as an anti-inflammatory agent.
In medicinal chemistry, DMPB has been used as a lead compound for the development of new drugs targeting the sigma-1 receptor and acetylcholinesterase. Several derivatives of DMPB have been synthesized and tested for their pharmacological properties, and some have shown promising results.
作用机制
The mechanism of action of DMPB is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor and acetylcholinesterase. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and ion channel activity. DMPB has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of these processes.
Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognition, and memory. DMPB has been shown to inhibit acetylcholinesterase, leading to an increase in acetylcholine levels and improved cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPB are still being studied, but some of the reported effects include improved cognitive function, memory enhancement, and analgesia. DMPB has also been shown to have anti-inflammatory properties and may have potential as an antidepressant and antipsychotic agent.
实验室实验的优点和局限性
One of the main advantages of DMPB is its high affinity for the sigma-1 receptor and acetylcholinesterase, which makes it a useful tool for studying these targets. DMPB is also relatively easy to synthesize and has been used as a lead compound for the development of new drugs targeting these targets.
One of the limitations of DMPB is its potential toxicity, which has been reported in some studies. DMPB should be handled with care and used in accordance with proper safety protocols.
未来方向
There are several future directions for the study of DMPB. One direction is the development of new derivatives of DMPB with improved pharmacological properties. Another direction is the study of DMPB in animal models of various diseases, including Alzheimer's disease and depression. The potential use of DMPB as a tool for studying the sigma-1 receptor and acetylcholinesterase in various physiological processes also warrants further investigation.
合成方法
The synthesis of DMPB involves the reaction of 2,3-dimethoxybenzoic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride to obtain DMPB. The overall reaction can be represented as follows:
属性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
2,3-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-6-7-11(13(12)19-2)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
InChI 键 |
TUUTZFMZRGSAEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
规范 SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isopropoxybenzamide](/img/structure/B245997.png)

![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)

![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)
![N-{4-methoxy-3-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246010.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246019.png)